![molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6](/img/structure/B14300425.png)
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reactivity in cycloaddition and rearrangement reactions makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene
- 2,3,4,5-Tetramethylthiophene
- 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
- 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene
Uniqueness
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
111999-57-6 |
|---|---|
Molecular Formula |
C6H6S |
Molecular Weight |
110.18 g/mol |
IUPAC Name |
2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
InChI |
InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
InChI Key |
JFJPGLVXPZVMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
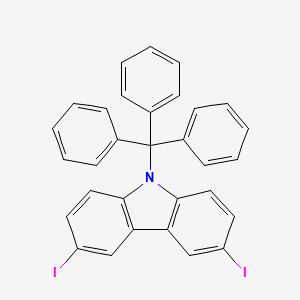
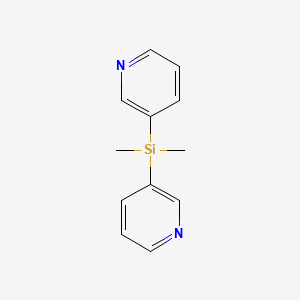
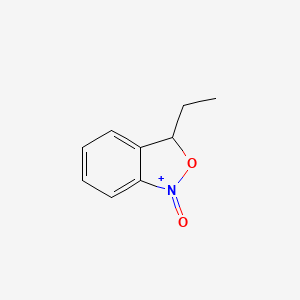

![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
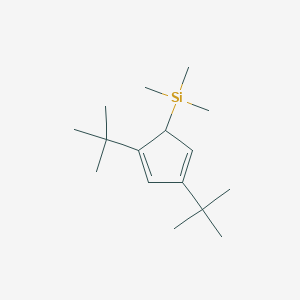
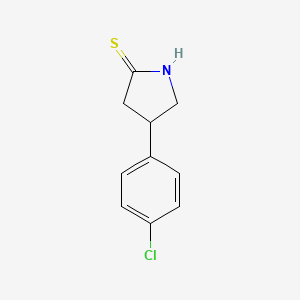
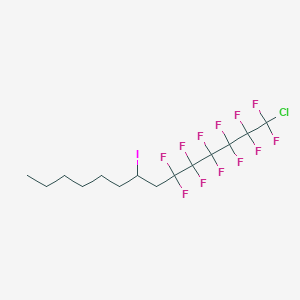
![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
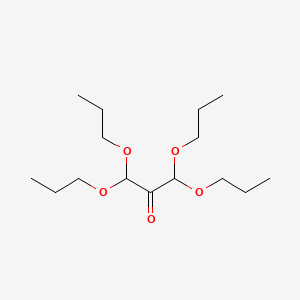
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
